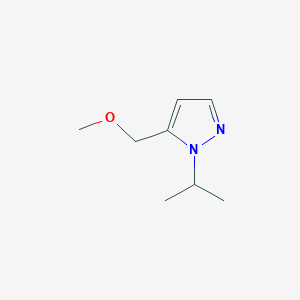

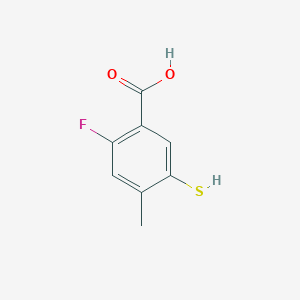

2-Fluoro-4-methyl-5-sulfanylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-4-methyl-5-sulfanylbenzoic acid is a chemical compound with the molecular formula C8H7FO2S and a molecular weight of 186.21 . It is also known by its IUPAC name, 2-fluoro-5-mercapto-4-methylbenzoic acid .

Molecular Structure Analysis

The InChI code for 2-Fluoro-4-methyl-5-sulfanylbenzoic acid is 1S/C8H7FO2S/c1-4-2-6(9)5(8(10)11)3-7(4)12/h2-3,12H,1H3,(H,10,11) . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine, sulfur, and methyl groups.Physical And Chemical Properties Analysis

2-Fluoro-4-methyl-5-sulfanylbenzoic acid has a molecular weight of 186.21 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Aplicaciones Científicas De Investigación

Herbicidal Properties and Synthesis

One significant application of related chemical structures involves the synthesis of herbicides. For instance, the introduction of fluorine atoms into certain compounds has been found to significantly alter their herbicidal properties. This alteration is exemplified in the development of 'fluorobentranil,' which shows good broad-leaf activity and selectivity on crops like rice, cereals, and maize. Additionally, fluoro-substituted anthranilic acids have been utilized to synthesize herbicidal sulfonylurea (SU) compounds through the Meerwein reaction, demonstrating the critical role of fluorination in enhancing the efficacy and selectivity of herbicides (Hamprecht, Würzer, & Witschel, 2004).

Microwave-Assisted Synthesis

Another application involves the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted Fries rearrangement. This method efficiently produces (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone and its analogues, highlighting the potential of microwave-assisted techniques in synthesizing fluorinated compounds for various research and industrial applications (Moreno-Fuquen et al., 2019).

Organic Electronics

In the field of organic electronics, the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with halobenzoic acids, including 4-fluorobenzoic acid, has been shown to significantly improve its conductivity. This enhancement facilitates the creation of high-efficiency, ITO-free organic solar cells, showcasing the utility of fluorinated compounds in improving the performance of electronic devices (Tan et al., 2016).

Anodic Fluorination

The anodic fluorination of certain sulfides to produce fluorothiazole and trifluorothiazoline derivatives represents another application, underscoring the versatility of electrochemical methods in fluorinating organic compounds to achieve desired reactivities and properties (Riyadh & Fuchigami, 2002).

Propiedades

IUPAC Name |

2-fluoro-4-methyl-5-sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c1-4-2-6(9)5(8(10)11)3-7(4)12/h2-3,12H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDHOXUTYJGBMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2809038.png)

![5-Benzyl-2-(5-bromopyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2809045.png)

![[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetic acid](/img/structure/B2809046.png)

![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2809048.png)

![2-{[(4-Nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2809049.png)

![Methyl 2-[(6-chloropyridine-3-carbonyloxy)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2809054.png)

![3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid](/img/structure/B2809055.png)